molecular formula C9H18ClNO2 B3249649 4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride CAS No. 1955541-28-2

4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride

Cat. No.: B3249649
CAS No.: 1955541-28-2
M. Wt: 207.70
InChI Key: QXBQTRBHGJZPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of diethylamine and butyric acid, both of which are commonly used in chemical synthesis . Diethylamine is a secondary amine and is a flammable, weakly alkaline liquid . Butyric acid is a carboxylic acid and is known for its unpleasant smell.


Molecular Structure Analysis

The molecular structure of this compound would likely include a butyric acid backbone with a diethylamino group attached . The exact structure would depend on the position of the diethylamino group and any other functional groups present in the molecule.


Chemical Reactions Analysis

Amines, such as diethylamine, can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination compounds . Carboxylic acids and their derivatives can undergo reactions such as esterification, amide formation, and decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Amines generally have a fishy smell and can form hydrogen bonds, which can affect their boiling points and solubility . Carboxylic acids are polar and can also form hydrogen bonds, making them generally soluble in water .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

4-(diethylamino)-2-methylidenebutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-4-10(5-2)7-6-8(3)9(11)12;/h3-7H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBQTRBHGJZPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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